molecular formula C17H25NO4 B6317280 Di-tert-butyl benzylimidodicarbonate CAS No. 109774-57-4

Di-tert-butyl benzylimidodicarbonate

Cat. No. B6317280
CAS RN: 109774-57-4
M. Wt: 307.4 g/mol
InChI Key: UBBCBDIQXSNCEQ-UHFFFAOYSA-N
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Description

Di-tert-butyl benzylimidodicarbonate is a chemical compound with the molecular formula C17H25NO4 . It has a molecular weight of 307.39 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .


Synthesis Analysis

The synthesis of Di-tert-butyl benzylimidodicarbonate involves two stages . In the first stage, benzylamine is reacted in dichloromethane at 20°C for 0.5 hours. In the second stage, di-tert-butyl dicarbonate is reacted with 4-dimethylaminopyridine at 80°C for 2 hours .


Molecular Structure Analysis

The IUPAC name of Di-tert-butyl benzylimidodicarbonate is tert-butyl benzyl (tert-butoxycarbonyl)carbamate . The InChI code for the compound is 1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 .

Scientific Research Applications

Mechanism of Action

Target of Action

Di-tert-butyl benzylimidodicarbonate, also known as Di-tert-butyl-iminodicarboxylate , is an organic compound that is primarily used as a reagent in organic synthesis . It is used in the preparation of primary amines from alkyl halides . The primary targets of this compound are therefore alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom.

Mode of Action

The compound interacts with its targets (alkyl halides) through a chemical reaction known as nucleophilic substitution. In this reaction, the alkyl halide acts as an electrophile (electron-loving) and the Di-tert-butyl benzylimidodicarbonate acts as a nucleophile (nucleus-loving). The nucleophile donates an electron pair to the electrophile, resulting in the formation of a new bond .

Biochemical Pathways

The biochemical pathways affected by Di-tert-butyl benzylimidodicarbonate are those involved in the synthesis of primary amines. Primary amines are organic compounds that contain a nitrogen atom with a single bond to a carbon atom. They are key building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers .

Result of Action

The result of the action of Di-tert-butyl benzylimidodicarbonate is the formation of primary amines from alkyl halides. This transformation is valuable in organic synthesis, enabling the creation of a wide variety of complex organic molecules .

Action Environment

The action of Di-tert-butyl benzylimidodicarbonate is influenced by various environmental factors. For example, the reaction with alkyl halides is typically carried out in an organic solvent at controlled temperatures . The choice of solvent and temperature can significantly influence the reaction rate and the yield of the desired product.

properties

IUPAC Name

tert-butyl N-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBCBDIQXSNCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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